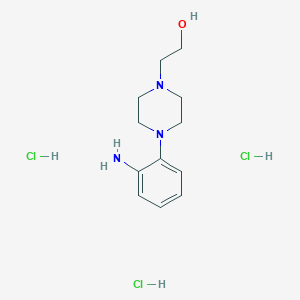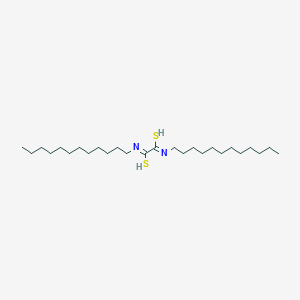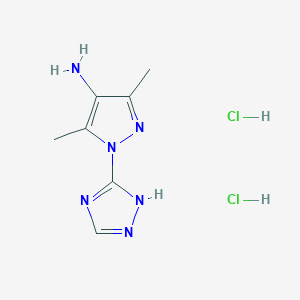
2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride is a chemical compound with the molecular formula C12H19N3O·3HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride typically involves the reaction of 2-aminophenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-aminophenylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 50-60°C.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of neurotransmitters by binding to their receptors, thereby influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol: A closely related compound with similar structural features.
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanol: Another derivative with a methoxy group instead of an amino group.
Uniqueness
2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in medicinal chemistry and pharmaceutical research.
属性
IUPAC Name |
2-[4-(2-aminophenyl)piperazin-1-yl]ethanol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.3ClH/c13-11-3-1-2-4-12(11)15-7-5-14(6-8-15)9-10-16;;;/h1-4,16H,5-10,13H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCCVUBFGLKWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC=C2N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7950330.png)

![methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride](/img/structure/B7950353.png)


![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7950369.png)

![2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B7950393.png)
![Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide](/img/structure/B7950398.png)
![3-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)tetrahydrothiophene 1,1-dioxide hydrochloride](/img/structure/B7950406.png)



![3-iodo-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7950443.png)
